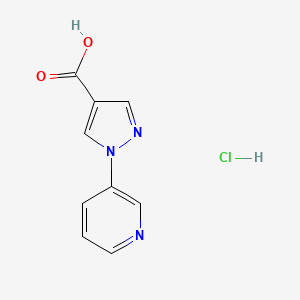

1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride

Vue d'ensemble

Description

“1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride” is a chemical compound that likely contains a pyridine and a pyrazole ring . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as substituted imidazo[1,2-a]pyridin-3-yl-acetic acids have been synthesized using multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another method involves the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of both pyridine and pyrazole rings. Unfortunately, specific information about the molecular structure of this compound is not available .

Applications De Recherche Scientifique

1. Environmental Monitoring and Public Health

Studies have demonstrated the widespread exposure of children to organophosphorus (OP) and pyrethroid (PYR) pesticides, raising concerns for public health and emphasizing the need for monitoring environmental exposure. These studies have found significant chronic exposure to these compounds in children, with exposure to more than one chemical and to chemicals from both OP and PYR groups being common (Babina et al., 2012; Ueyama et al., 2022).

2. Dental Applications

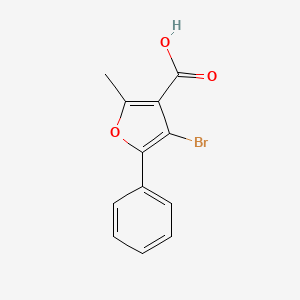

Research in the field of dentistry has explored the mechanical properties of flowable dental composites containing antibacterial compounds. For instance, a study incorporated an antibacterial compound, 3(2,5Dimethylfuran-3-yl)-1H-pyrazol-5(4H)-one, in different concentrations into resin composites and found significant changes in their mechanical properties (Abaszadeh & Mohammadzadeh, 2020).

3. Crystallography and Material Science

The field of crystallography and material science has seen advancements with the synthesis and characterization of complex crystal structures. For example, a rare case of a ternary cocrystal consisting of trithiocyanuric acid molecules and bis(pyridin-4-yl) sulfide molecules was reported, with significant roles played by hydrogen and halogen bridges in stabilizing the crystal structure (Wzgarda-Raj et al., 2021).

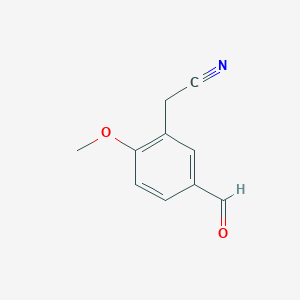

4. Adsorption and Detection in Environmental Monitoring

Innovative materials have been developed for the selective adsorption and detection of contaminants in water. For instance, a novel nitrogen-rich two-dimensional metal–organic framework was reported for its significant adsorption and fluorescence quenching response for detecting p-arsanilic acid in water, showcasing its application prospects in water quality monitoring (Zhu et al., 2022).

5. Pharmacological Studies

Pharmacological research has utilized related compounds for investigating their effects on health conditions. For example, a study on traxanox sodium revealed its diuretic and uricosuric effects in healthy subjects, suggesting its potential as a therapeutic agent (Ebihara et al., 1987).

6. Neurological Research

Studies on the effects of environmental pyrethroids exposure on semen quality in men have provided insights into the potential impact of environmental contaminants on reproductive health, highlighting the need for further research to establish causal relationships (Hu et al., 2019).

7. Parkinson’s Disease Research

Research on motor-function modulation through Pyridine-3-carboxylic acid in a Haloperidol-induced Parkinson’s disease model in mice demonstrated the potential of the compound to alleviate symptoms of Parkinson’s disease, suggesting avenues for further investigation and potential therapeutic applications (Saeed et al., 2017).

Mécanisme D'action

Target of Action

Pyrazole derivatives have been found to exhibit significant anti-tubercular affinity .

Mode of Action

It’s worth noting that pyrazole derivatives have been associated with anti-tubercular and anti-oxidant properties . The compound likely interacts with its targets, leading to changes that result in these properties.

Biochemical Pathways

The anti-tubercular activity suggests it may influence pathways related to the survival and replication of mycobacterium tuberculosis .

Result of Action

The reported anti-tubercular activity suggests it may inhibit the growth or survival of mycobacterium tuberculosis .

Propriétés

IUPAC Name |

1-pyridin-3-ylpyrazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2.ClH/c13-9(14)7-4-11-12(6-7)8-2-1-3-10-5-8;/h1-6H,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLMICNLWVBTRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=C(C=N2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

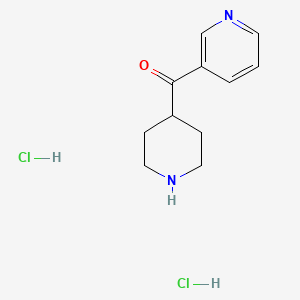

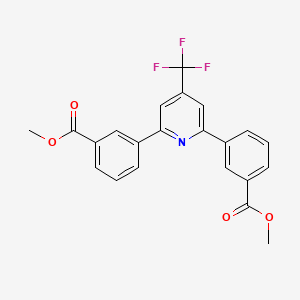

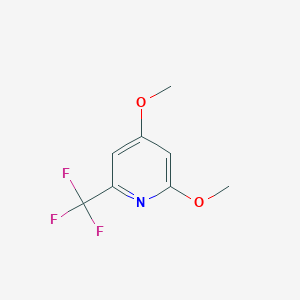

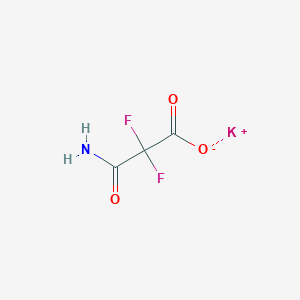

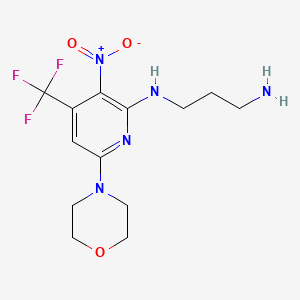

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1406666.png)

![ethyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1406675.png)

![tert-butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate](/img/structure/B1406676.png)

![2-Chloro-N-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]benzenesulphonamide](/img/structure/B1406678.png)

![1-[3'-(Trifluoromethyl)phenyl]-3-[5''-(5'''-(trifluoromethyl)-pyridin-2'''-yl)-[1'',2'',4'']oxadiazol-3''-ylmethyl]urea](/img/structure/B1406680.png)

![Chloro-acetic acid N'-[1-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazide](/img/structure/B1406685.png)